Product packaging for 2-[(1R)-1-aminoethyl]benzene-1,4-diol(Cat. No.:CAS No. 1228566-53-7)

2-[(1R)-1-aminoethyl]benzene-1,4-diol

Cat. No.: B13525808
CAS No.: 1228566-53-7
M. Wt: 153.18 g/mol
InChI Key: CIMLGYQRAUWPCM-RXMQYKEDSA-N
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Description

2-[(1R)-1-aminoethyl]benzene-1,4-diol is a high-purity chemical compound provided for research and development purposes. This product is intended for laboratory use by qualified professionals and is designated as "For Research Use Only". It is not intended for use in humans, animals, or as a diagnostic agent. Researchers can employ this chiral compound in various exploratory studies, including as a potential building block in synthetic organic chemistry or for investigating structure-activity relationships. The (1R) stereochemistry provides a specific chiral center for studies requiring enantiomeric purity. Handle with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B13525808 2-[(1R)-1-aminoethyl]benzene-1,4-diol CAS No. 1228566-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228566-53-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]benzene-1,4-diol

InChI

InChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3/t5-/m1/s1

InChI Key

CIMLGYQRAUWPCM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)O)O)N

Canonical SMILES

CC(C1=C(C=CC(=C1)O)O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 1r 1 Aminoethyl Benzene 1,4 Diol

Asymmetric Synthesis Approaches

Asymmetric synthesis is a cornerstone in the preparation of enantiomerically pure compounds. For 2-[(1R)-1-aminoethyl]benzene-1,4-diol, these approaches focus on the direct creation of the chiral center with the correct stereochemistry, often employing catalytic or auxiliary-based methods.

Enantioselective Catalysis in the Construction of the Chiral Aminoethyl Moiety

Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, producing one enantiomer in excess over the other. Diol-based catalysts, such as derivatives of BINOL (1,1'-bi-2-naphthol) and TADDOL, are versatile tools in asymmetric synthesis. mdpi.com These catalysts can activate substrates through non-covalent interactions like hydrogen bonding, thereby directing the approach of a reactant to a specific face of the molecule. mdpi.com For the synthesis of chiral amines, imine reductases (IREDs) represent a powerful class of enzymes that catalyze the asymmetric reduction of imines to amines with high enantioselectivity. nih.gov

Table 1: Examples of Enantioselective Catalysts and Reactions

Catalyst Type Reaction Key Features
Diol-based Organocatalysts Asymmetric Allylboration Creates chiral allylic diazenes that can be rearranged to enantioenriched 1,4-dienes. mdpi.com
Imine Reductases (IREDs) Asymmetric Imine Reduction NADPH-dependent enzymes that facilitate the stereoselective reduction of imines to chiral amines. nih.gov

Chiral Auxiliary-Mediated Synthesis of the Stereogenic Center

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy is widely used for the synthesis of enantiomerically pure compounds. sigmaaldrich.com

Commonly used chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and sulfinamides. sigmaaldrich.com For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. Deprotonation and subsequent reaction with an electrophile are directed by the stereochemistry of the pseudoephedrine auxiliary. wikipedia.orgnih.gov Similarly, tert-butanesulfinamide has proven to be a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Removal Conditions
Pseudoephedrine Asymmetric alkylation of amides Hydrolysis
Oxazolidinones Asymmetric alkylation, aldol (B89426) reactions Hydrolysis or reduction
tert-Butanesulfinamide Synthesis of chiral amines Acidic hydrolysis

Biocatalytic Routes for Stereoselective Formation

Biocatalysis leverages the high selectivity of enzymes to perform complex chemical transformations. mdpi.com This approach offers mild reaction conditions and high enantioselectivity, making it an attractive green chemistry alternative. mdpi.comrjeid.com Enzymes like imine reductases (IREDs) and reductive aminases (RedAms) are particularly useful for the synthesis of chiral amines. nih.gov These enzymes catalyze the asymmetric reduction of imines or the direct reductive amination of ketones, respectively, to produce the desired chiral amine with high stereopurity. nih.gov Whole-cell biocatalysts, such as E. coli, can be engineered to express the necessary enzymes and recycle cofactors, further enhancing the efficiency of the synthesis. nih.gov

Total Synthesis Strategies

Total synthesis involves the complete chemical synthesis of a complex molecule from simple, commercially available precursors. These strategies can be designed to be either convergent or divergent, allowing for flexibility in the construction of the target molecule and its analogs.

Convergent and Divergent Synthetic Pathways

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This approach can be more efficient than a linear synthesis as it allows for the parallel construction of different parts of the molecule. beilstein-journals.org A divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. beilstein-journals.org This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. The choice between a convergent and divergent approach depends on the specific target and the desired outcomes of the synthesis. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic route is fundamentally tied to the optimization of its reaction conditions. Maximizing the yield of this compound while minimizing side products is a critical goal in its preparation. This process is a multifactorial challenge where variables such as temperature, solvent, catalyst, and reactant concentrations are systematically adjusted. nih.govnih.gov

Key Parameters for Optimization:

Catalyst Selection: The choice of catalyst is crucial. For steps involving reductions or cross-coupling, palladium-based catalysts are often employed. For instance, the hydrogenolysis of benzylic alcohols can be efficiently achieved using a Pd/C catalyst with formic acid. nih.gov Biocatalysis, using whole-cell systems or isolated enzymes, presents a green alternative, offering high specificity under mild conditions, as demonstrated in the synthesis of the vitamin E precursor 2,3,5-trimethylhydroquinone. nih.gov

Solvent and Temperature: The solvent affects reactant solubility and reaction rates. Temperature control is vital to ensure the desired reaction proceeds at an optimal rate without promoting decomposition or side reactions.

Reactant Stoichiometry and Concentration: Adjusting the ratio of reactants can drive a reaction to completion. Concentration also plays a role in reaction kinetics and can influence the formation of intermolecular versus intramolecular products.

The table below illustrates a hypothetical optimization study for a key synthetic step, based on common practices in organic synthesis.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Pd/C (10 mol%)Methanol252465
2Raney NiEthanol501272
3Pd/C (5 mol%)THF252485
4PtO₂Ethyl Acetate401878
5Pd/C (5 mol%)THF/H₂O (9:1)251892

Derivatization and Analog Synthesis

Derivatization of this compound is essential for probing its biological functions and establishing structure-activity relationships (SAR). This involves the synthesis of various analogs where specific parts of the molecule are altered.

Synthesis of Structural Analogs and Isomers for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to determine how specific structural features affect biological activity. nih.govresearchgate.net For this compound, SAR studies would involve creating analogs by systematically modifying its three main components: the hydroquinone (B1673460) ring, the ethyl side chain, and the amino group. nih.gov

Strategies for Analog Synthesis:

Modification of the Hydroquinone Ring: Analogs could be synthesized where the hydroxyl groups are moved to different positions on the benzene (B151609) ring (e.g., to create catechol or resorcinol (B1680541) analogs). The ring could also be substituted with other groups, such as halogens or alkyl chains, to probe electronic and steric effects. researchgate.net Furthermore, the benzene ring itself could be replaced with a bioisostere, such as a heterocyclic ring or a saturated scaffold like bicyclo[1.1.1]pentane, to improve properties like solubility or metabolic stability. enamine.net

Alteration of the Ethyl Side Chain: The length of the alkyl chain connecting the amine to the ring could be shortened or lengthened. The methyl group on the side chain could be replaced with other alkyl groups (e.g., ethyl, propyl) or removed entirely to assess the importance of the stereocenter and steric bulk at this position.

Derivatization of the Amino Group: The primary amine can be converted to a secondary or tertiary amine through alkylation, or to various amides or sulfonamides through acylation. These changes would alter the basicity and hydrogen-bonding capacity of the nitrogen atom.

The synthesis of these analogs relies on the principles of functional group interconversion and protection described previously. By comparing the biological activity of these systematically modified compounds to the parent molecule, researchers can build a pharmacophore model that defines the essential structural requirements for activity. nih.gov

Introduction of Probing Moieties for Biochemical Investigations

To study the mechanism of action and cellular localization of this compound, it is often necessary to attach a "probing moiety" or reporter tag. Chemical probes are specialized tools used to investigate biological systems. eubopen.org These tags can be fluorescent molecules (fluorophores), affinity labels like biotin, or photo-crosslinkers.

The hydroquinone ring itself can act as a reactive center for certain types of probes. For example, hydroquinones can be oxidized to quinones, a transformation that can be coupled to a fluorescent reporter system to detect reactive oxygen species. mdpi.com

Common Probing Strategies:

Fluorescent Labeling: A fluorophore (e.g., fluorescein, rhodamine) could be attached to the molecule, most commonly via the primary amino group. This allows the compound's distribution in cells and tissues to be visualized using fluorescence microscopy.

Affinity Tagging: Biotin is a popular affinity tag. A biotinylated analog can be used in pull-down experiments to isolate the biological target (e.g., a receptor or enzyme) that the compound binds to. The biotin-tagged molecule and its binding partners can be captured on streptavidin-coated beads.

Photo-affinity Labeling: A photo-reactive group (e.g., an azide (B81097) or diazirine) can be incorporated into the structure. Upon exposure to UV light, this group forms a highly reactive species that covalently bonds to any nearby interacting biomolecules, allowing for permanent labeling and identification of the binding target.

The introduction of these probes requires careful synthetic design to ensure that the tag does not interfere with the compound's biological activity. This is often achieved by attaching the probe via a flexible linker arm to a position on the molecule that is not critical for its interaction with its biological target, as determined by SAR studies.

Advanced Structural and Conformational Analysis

Spectroscopic Elucidation Beyond Basic Identification

Spectroscopic techniques provide a detailed view of the molecule's connectivity, stereochemistry, and the dynamic interactions of its functional groups.

Two-dimensional NMR spectroscopy is indispensable for mapping the covalent framework and probing the spatial relationships between atoms. For 2-[(1R)-1-aminoethyl]benzene-1,4-diol, a suite of 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate its conformation in solution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, it would confirm the ethyl side chain by showing a clear correlation between the methine proton (H-1') and the methyl protons (H-2'). It would also show correlations between the adjacent aromatic protons on the hydroquinone (B1673460) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It is the primary method for assigning the ¹³C signals based on the already-assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. For instance, correlations from the methyl protons (H-2') to the methine carbon (C-1') and from the methine proton (H-1') to the aromatic carbon C-2 would confirm the attachment of the aminoethyl group to the benzene (B151609) ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly connected by bonds. This is vital for conformational analysis. A key NOE correlation would be expected between the methine proton (H-1') and the aromatic proton at the C-3 position, which would help define the preferred orientation of the ethyl group relative to the benzene ring.

The determination of absolute configuration via NMR often requires derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers that exhibit distinguishable NMR signals. usm.edu Comparing the chemical shift differences (Δδ) between the diastereomers allows for the assignment of the (R) or (S) configuration at the chiral center. usm.edu

Table 1: Expected 2D NMR Correlations for this compound

Experiment Key Expected Correlations Information Gained
COSY H-1' ↔ H-2' Confirms ethyl group connectivity
Aromatic H ↔ Aromatic H Confirms substitution pattern on the benzene ring
HSQC H-1' ↔ C-1' Assigns methine carbon
H-2' ↔ C-2' Assigns methyl carbon
Aromatic H's ↔ Aromatic C's Assigns aromatic carbons
HMBC H-2' ↔ C-1' Confirms ethyl group structure
H-1' ↔ C-2 (Aromatic) Confirms side-chain attachment point
Aromatic H's ↔ Quaternary C's Completes assignment of the benzene ring
NOESY/ROESY H-1' ↔ H-3 (Aromatic) Provides data on the rotational conformation (dihedral angle) of the C1'-C2 bond

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecular bonds. These techniques are particularly sensitive to the presence of functional groups and hydrogen bonding.

For this compound, the presence of hydroxyl (-OH) and amino (-NH₂) groups makes hydrogen bonding a dominant feature. The IR spectrum of phenol, a related parent structure, shows a characteristic broad O-H stretching band between 3230 and 3550 cm⁻¹ due to intermolecular hydrogen bonding. docbrown.info In the target molecule, both intramolecular (between the -OH, -NH₂, and the other -OH group) and intermolecular hydrogen bonds are possible.

O-H Stretching: Broad absorption bands are expected in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The breadth and position of these bands can indicate the extent and nature (intermolecular vs. intramolecular) of hydrogen bonding. ed.govprimescholars.com A "free" (non-hydrogen-bonded) O-H stretch typically appears as a sharp peak near 3600 cm⁻¹, while bonded O-H stretches are broader and shifted to lower wavenumbers. najah.edu

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations. These bands would also be broadened by hydrogen bonding.

Aromatic Vibrations: The benzene ring will give rise to characteristic C=C stretching vibrations in the 1440-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. docbrown.info

C-O Stretching: Strong C-O stretching bands from the phenolic hydroxyl groups are expected in the 1140-1410 cm⁻¹ range. docbrown.info

FT-Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations typically produce strong and sharp signals, making it an excellent tool for analyzing the skeletal structure.

Table 2: Principal Vibrational Modes and Expected Wavenumbers for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Appearance (FT-IR) Notes
O-H Stretch Phenolic -OH 3200 - 3600 Strong, Broad Broadness is indicative of significant hydrogen bonding.
N-H Stretch Primary Amine -NH₂ 3300 - 3500 Medium, Broad Two bands expected (asymmetric and symmetric).
C-H Stretch Aromatic 3000 - 3100 Medium to Weak
C-H Stretch Aliphatic (CH, CH₃) 2850 - 2960 Medium
C=C Stretch Aromatic Ring 1440 - 1600 Strong to Medium Multiple bands characteristic of the substituted benzene ring.
N-H Bend Primary Amine -NH₂ 1590 - 1650 Medium, Broad
C-O Stretch Phenolic C-O 1140 - 1410 Strong

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org As this compound is a single enantiomer, it is CD-active. The aromatic hydroquinone ring acts as the primary chromophore. The interaction of this chromophore with the chiral center at C-1' will produce a characteristic CD spectrum with positive or negative bands (Cotton effects) corresponding to the electronic transitions of the benzene ring. While predicting the exact spectrum is complex, it provides an experimental fingerprint of the absolute configuration. Comparing the experimental CD spectrum to that predicted by quantum chemical calculations can be a powerful method for assigning the absolute stereochemistry.

Crystallographic Studies

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and detailed three-dimensional structural information.

A single-crystal X-ray diffraction experiment would yield precise atomic coordinates, bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, this technique can determine the absolute stereochemistry without ambiguity. wikipedia.org By using a radiation source that can induce anomalous dispersion (e.g., Cu Kα), the analysis of diffraction intensities allows for the calculation of the Flack parameter. nih.gov A value close to zero for the (1R) configuration confirms the assignment is correct, while a value close to one would indicate the opposite enantiomer. nih.gov The resulting data would provide an exact picture of the molecule's conformation as it exists in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Related Amino-Phenol Derivative Type

Parameter Illustrative Value/Type Information Provided
Chemical Formula C₈H₁₁NO₂ Elemental composition of the unit cell
Crystal System Orthorhombic Fundamental symmetry of the crystal lattice
Space Group P2₁2₁2₁ (Chiral) Symmetry operations within the unit cell
a, b, c (Å) e.g., 8.1, 9.5, 12.3 Dimensions of the unit cell
α, β, γ (°) 90, 90, 90 Angles of the unit cell
Volume (ų) e.g., 946 Volume of the unit cell
Z 4 Number of molecules per unit cell
Flack Parameter ~0.0(1) Confirms the absolute (R) configuration

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment for a chiral, non-centrosymmetric crystal.

The crystal structure reveals not only the individual molecule's conformation but also how multiple molecules arrange themselves in the solid state. This crystal packing is dictated by a network of intermolecular interactions. For this compound, the packing would be dominated by a rich network of hydrogen bonds. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to interactions such as O-H···O, O-H···N, N-H···O, and N-H···N. These bonds would link the molecules into complex one-, two-, or three-dimensional architectures. Additionally, weaker interactions like C-H···π interactions or π-π stacking between the aromatic rings could further stabilize the crystal lattice. researchgate.net A detailed analysis of these interactions is fundamental to understanding the material's physical properties.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Hydrogen Bond Phenolic -OH Phenolic -O ~2.6 - 2.9 Primary interaction forming chains or sheets.
Hydrogen Bond Phenolic -OH Amino -N ~2.7 - 3.0 Links molecules, influences conformation.
Hydrogen Bond Amino -NH Phenolic -O ~2.8 - 3.2 Contributes to a robust 3D network.
π-π Stacking Benzene Ring Benzene Ring ~3.4 - 3.8 Stabilizes packing through aromatic interactions.
C-H···π Aliphatic/Aromatic C-H Benzene Ring ~2.5 - 2.9 (H to ring centroid) Further stabilizes the three-dimensional structure.

of this compound

Detailed investigations into the conformational dynamics and tautomeric forms of this compound, also known as levonordefrin (B1675168) or corbadrine, are not extensively documented in publicly available scientific literature. While the pharmacological properties of this sympathomimetic amine are well-established, specific experimental and computational studies focusing on its solution-phase conformational equilibria and the stability of its tautomeric forms, including zwitterionic states, are not readily found.

General principles of physical organic chemistry suggest that as a catecholamine derivative with a chiral aminoethyl side chain, this compound can exist in various conformations and tautomeric states. The conformational flexibility would be primarily determined by the rotation around the single bonds of the ethylamine (B1201723) side chain and its orientation relative to the benzene-1,4-diol (B12442567) ring. In solution, the molecule's conformation would be influenced by factors such as the solvent's polarity and pH, which would also affect the protonation state of the amino and hydroxyl groups.

Similarly, the potential for tautomerism exists, particularly the formation of zwitterionic species where the amino group is protonated (-NH3+) and one of the phenolic hydroxyl groups is deprotonated (-O-). The stability of such zwitterionic forms would be highly dependent on the pH of the solution and the ability of the solvent to stabilize the charged species.

However, without specific research data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or detailed computational chemistry studies (e.g., Density Functional Theory calculations), any further discussion on the conformational equilibria and tautomerism of this compound would be speculative.

Due to the absence of specific scientific studies on the conformational analysis and tautomerism of this compound in the public domain, the following sections on "Investigation of Conformational Equilibria in Solution" and "Study of Tautomeric Forms (e.g., Zwitterionic states) and Their Stability" cannot be completed at this time. Further experimental and computational research is required to provide the detailed, informative, and scientifically accurate content requested.

Molecular Interactions and Mechanistic Studies in Biological Systems

Enzyme and Receptor Binding Investigations

Extensive literature searches have revealed a significant lack of publicly available scientific data regarding the direct interactions of 2-[(1R)-1-aminoethyl]benzene-1,4-diol with purified biological macromolecules. As such, the following sections detail the absence of specific research findings in key areas of molecular interaction studies.

In Vitro Binding Affinity and Selectivity Profiling with Purified Receptors/Enzymes

There is currently no published research detailing the in vitro binding affinity or selectivity profile of this compound with any purified receptors or enzymes. Scientific studies to determine key parameters such as the dissociation constant (Kd), inhibition constant (Ki), or the concentration required for 50% inhibition (IC50) against a panel of biological targets have not been reported in the accessible scientific literature. Consequently, its specific molecular targets and its selectivity for them remain uncharacterized.

Kinetic Analysis of Ligand-Target Interactions

In the absence of identified biological targets, no kinetic analyses of the interactions between this compound and any specific protein have been performed. Data concerning the association rate constant (kon), dissociation rate constant (koff), and the resulting equilibrium dissociation constant (Kd) are not available. Such studies are crucial for understanding the dynamic nature of the compound's interaction with its potential biological partners.

Investigation of Allosteric Modulation

There is no scientific evidence to suggest that this compound functions as an allosteric modulator. Studies investigating its ability to bind to a site on a receptor or enzyme that is topographically distinct from the orthosteric (primary) binding site, and thereby modulate the activity of the primary ligand, have not been documented.

Mechanisms of Action at the Molecular and Subcellular Level

The molecular and subcellular mechanisms of action for this compound remain undefined due to a lack of dedicated research in this area.

Elucidation of Biochemical Pathways Influenced by the Compound

There are no published studies that have investigated the influence of this compound on any biochemical pathways. Research to identify downstream signaling cascades, metabolic pathways, or gene expression changes initiated by this compound has not been reported.

Modulation of Enzyme Activity and Reaction Kinetics

Consistent with the lack of identified enzymatic targets, there is no information available on the ability of this compound to modulate the activity of any specific enzymes. Consequently, there are no data on its effects on enzyme reaction kinetics, such as changes in the Michaelis constant (Km) or the maximum reaction velocity (Vmax).

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand, such as this compound, to a protein is often not a simple "lock-and-key" interaction. Instead, it is a dynamic process that can involve significant conformational changes in the target protein. This phenomenon, known as ligand-induced fit, is crucial for biological function and is a key consideration in drug design. When a ligand approaches a protein's binding site, the protein's structure can shift to better accommodate the ligand, optimizing the intermolecular interactions between them nih.govnih.gov.

These structural adjustments can range from subtle movements of a few amino acid side chains to large-scale rearrangements of entire protein domains nih.govrsc.org. In the majority of cases, the most significant changes occur in the side chains of amino acids within the binding pocket, while the protein's backbone structure remains relatively stable nih.gov. The flexibility of the protein allows it to adopt various conformational states, and the binding of a specific ligand can stabilize one of these states over others nih.gov. While specific crystallographic or NMR studies detailing the conformational changes induced by this compound are not prominently available, its binding to any protein target would be expected to follow these fundamental principles.

Table 1: Common Types of Ligand-Induced Conformational Changes in Proteins

Type of ChangeDescriptionTypical ScaleReference
Side-Chain Rotations The dihedral angles of amino acid side chains within the binding pocket adjust to form optimal contacts with the ligand. This is the most common form of induced fit.Small (< 2 Å) nih.gov
Loop Movements Flexible loop regions of the protein, often near the active site, can shift their position to "close" over a bound ligand, sequestering it from the solvent.Medium (2-5 Å) nih.gov
Hinge-like Domain Movements Two or more domains of a protein can move relative to each other, often closing a cleft where the ligand binds.Large (> 5 Å) nih.gov

Role in Oxidative Processes and Antioxidant Mechanisms in Chemical Systems

The this compound molecule contains a hydroquinone (B1673460) (benzene-1,4-diol) moiety, which is a structural feature strongly associated with antioxidant activity nih.govnih.gov. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by neutralizing reactive oxygen species (ROS) and other free radicals. The primary antioxidant mechanism of the hydroquinone structure involves the donation of a hydrogen atom from each of its two hydroxyl (-OH) groups nih.govwikipedia.org.

In the presence of a free radical (R•), the hydroquinone (H₂Q) can donate a hydrogen atom to neutralize it, forming a stable semiquinone radical (HQ•). This semiquinone can then donate a second hydrogen atom to another radical, resulting in the formation of a relatively stable para-benzoquinone (Q) nih.gov. This process effectively scavenges free radicals and terminates the chain reactions that are characteristic of oxidative damage wikipedia.orgpatsnap.com. This ability makes hydroquinone-containing compounds potent antioxidants in various chemical systems nih.gov.

Table 2: Antioxidant Action of the Hydroquinone Moiety Against Reactive Species

Reactive SpeciesNameAntioxidant Mechanism
•OH Hydroxyl RadicalHydrogen atom donation from the hydroquinone's -OH groups to neutralize the highly reactive radical.
ROO• Peroxyl RadicalInterruption of lipid peroxidation chain reactions by donating a hydrogen atom to the peroxyl radical.
O₂⁻• Superoxide RadicalCan participate in redox cycling to scavenge superoxide, though the mechanism can be complex.

Biosynthesis and Metabolic Transformations

Hypothesized or Identified Biosynthetic Pathways

While the specific biosynthetic pathway for this compound has not been definitively identified, a plausible route can be hypothesized by analogy to the well-established biosynthesis of structurally similar catecholamines, such as dopamine (B1211576) ontosight.airesearchgate.net. The biosynthesis of dopamine begins with the amino acid L-tyrosine nih.gov.

Following this model, a hypothetical pathway for this compound could also start from L-tyrosine. The key steps would involve enzymatic hydroxylation and decarboxylation. The initial step would be the hydroxylation of L-tyrosine at position 4 of the phenyl ring to produce L-DOPA (3,4-dihydroxyphenylalanine), a reaction catalyzed by tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis nih.govnih.gov. A subsequent decarboxylation of L-DOPA by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase) would yield dopamine ontosight.airesearchgate.net. To arrive at the target compound, a different regioselectivity of hydroxylation or a subsequent enzymatic rearrangement would be required to achieve the 1,4-diol (hydroquinone) structure instead of the 1,2-diol (catechol) structure of dopamine. This remains a hypothetical pathway pending further research.

Table 3: Hypothesized Biosynthetic Pathway for a Hydroquinone-based Aminoethyl Compound

StepPrecursorEnzyme (Analogous)ProductDescription
1 L-TyrosineTyrosine HydroxylaseL-DOPAHydroxylation of the phenyl ring. nih.gov
2 L-DOPADOPA DecarboxylaseDopamineRemoval of the carboxyl group. ontosight.ai
3 Dopamine or other intermediateHypothetical Isomerase/HydroxylaseThis compoundIsomerization or further hydroxylation to yield the 1,4-diol structure.

Enzymatic Transformations in Model Systems (e.g., cell-free extracts, microbial cultures)

The hydroquinone structure of this compound makes it a substrate for various enzymatic transformations, particularly oxidative reactions. In microbial systems, several enzymes are known to degrade and transform hydroquinone and related phenolic compounds researchgate.net.

Enzymes such as laccases and peroxidases can oxidize hydroquinones to their corresponding quinones, which may then undergo further reactions, including polymerization researchgate.netacs.org. More specific to degradation, dioxygenase enzymes can catalyze the cleavage of the aromatic ring. For instance, hydroquinone dioxygenase has been shown to transform hydroquinone into γ-hydroxymuconic semialdehyde, an intermediate in a microbial degradation pathway researchgate.net. Studies using fungal cultures, such as Penicillium citrinum, have demonstrated the ability to use hydroquinone as a sole carbon source, indicating the presence of a complete enzymatic machinery for its breakdown ekb.eg.

Table 4: Potential Enzymatic Transformations of this compound

Enzyme ClassExample EnzymePotential ReactionProduct TypeReference
Oxidoreductases Laccase, TyrosinaseOxidation of the hydroquinone moietyp-Benzoquinone derivative acs.org
Peroxidases Horseradish PeroxidasePeroxide-dependent oxidationp-Benzoquinone derivative, Polymers researchgate.net
Dioxygenases Hydroquinone 1,2-dioxygenaseAromatic ring cleavageRing-opened aliphatic acid researchgate.net
Transferases Glutathione S-transferaseConjugation with glutathioneGlutathionyl-hydroquinone adduct nih.gov

Identification of Metabolites and Their Chemical Structures

Specific metabolic studies on this compound are limited. However, based on the known metabolism of hydroquinone and other phenolic compounds, several metabolites can be predicted hmdb.caresearchgate.net.

The primary metabolic transformation in many biological systems would likely be oxidation of the hydroquinone ring to form the corresponding p-benzoquinone derivative, 4-[(1R)-1-aminoethyl]cyclohexa-2,5-diene-1,4-dione. This can occur both enzymatically and through auto-oxidation researchgate.net. In vivo, detoxification pathways for phenols typically involve conjugation reactions. Therefore, metabolites are likely to include O-glucuronide and O-sulfate conjugates, formed by the action of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively researchgate.net. If the compound undergoes ring cleavage via dioxygenase enzymes, as seen in microbial systems, the resulting metabolites would be aliphatic compounds such as derivatives of γ-hydroxymuconic semialdehyde researchgate.net.

Table 5: Predicted Metabolites of this compound

Metabolite Structure (Predicted)Metabolic ReactionEnzyme Family (Likely)
4-[(1R)-1-aminoethyl]cyclohexa-2,5-diene-1,4-dioneOxidationOxidoreductases (e.g., Cytochrome P450)
O-glucuronide conjugateGlucuronidationUDP-glucuronosyltransferases (UGTs)
O-sulfate conjugateSulfationSulfotransferases (SULTs)
γ-hydroxymuconic semialdehyde derivativeAromatic Ring CleavageDioxygenases

Degradation Pathways in Environmental or In Vitro Biological Systems

In non-biological in vitro systems, the degradation of this compound is likely dominated by chemical oxidation. Hydroquinones are susceptible to auto-oxidation in the presence of molecular oxygen, a process that is accelerated by higher pH and the presence of metal ions, leading to the formation of p-benzoquinone and potentially hydrogen peroxide inchem.org. The resulting quinone is more reactive and can participate in further reactions, including polymerization to form humic-like substances researchgate.net.

In environmental and some biological systems, microbial degradation is a significant pathway ekb.egmdpi.com. Various bacteria and fungi can utilize hydroquinone as a source of carbon and energy researchgate.netresearchgate.net. The degradation pathway often begins with oxidation to a benzoquinone, followed by enzymatic ring cleavage. One identified pathway involves the carboxylation of hydroquinone to 2,5-dihydroxybenzoic acid, which is then further metabolized mdpi.com. Another pathway proceeds through the action of hydroquinone dioxygenase to yield intermediates that are funneled into the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO₂ and water) researchgate.net.

Table 6: Summary of Degradation Pathways

PathwaySystem TypeKey ProcessIntermediates/ProductsReference
Chemical Oxidation In Vitro / AbioticAuto-oxidationp-Benzoquinone, Polymers inchem.org
Microbial Degradation Environmental / BiologicalEnzymatic mineralization2,5-dihydroxybenzoic acid, Ring-fission products, CO₂ mdpi.comresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations and Purification

Chromatography is a fundamental technique for the separation, isolation, and purification of "2-[(1R)-1-aminoethyl]benzene-1,4-diol" from complex mixtures such as biological matrices or reaction products. The choice of chromatographic method depends on the specific analytical challenge, including the polarity of the compound and the need to resolve stereoisomers.

Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds. phenomenex.com For chiral molecules like "this compound," specialized chiral stationary phases (CSPs) are essential to separate the enantiomers and assess enantiomeric purity. americanpharmaceuticalreview.comwvu.edu The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. wvu.edu

Cellulose-based CSPs, such as those derivatized with tris(3,5-dimethylphenylcarbamate), have proven effective for the resolution of enantiomers of related compounds like aminoglutethimide (B1683760) and its acetylated metabolite. nih.gov Research has demonstrated successful separation using Chiralcel OD columns with a mobile phase consisting of a mixture of hexane, isopropanol, and methanol. nih.gov Optimization of the mobile phase composition, including the type and concentration of the alcohol modifier, is critical for achieving adequate resolution. researchgate.netresearchgate.net For instance, a mobile phase of n-hexane-ethanol (30:70, v/v) with a monoethanolamine additive has been identified as effective for separating aminoglutethimide enantiomers on a Chiralcel OD-H column. researchgate.net

The development of a robust chiral HPLC method involves a systematic approach to selecting the appropriate chiral stationary phase and optimizing the mobile phase to achieve the desired separation factor and resolution. sigmaaldrich.com Factors such as flow rate and column temperature are also adjusted to fine-tune the separation. researchgate.net Detection is typically performed using UV spectrophotometry at a wavelength where the compound exhibits significant absorbance, such as 245 nm for aminoglutethimide and its derivatives. nih.gov

Table 1: Chiral HPLC Method Parameters for Related Compounds
Stationary PhaseMobile PhaseFlow RateDetectionCompoundReference
Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate))Hexane/isopropanol/methanol (65:17.5:17.5, v/v)0.7 mL/minUV at 245 nmAminoglutethimide and its acetylated metabolite nih.gov
Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))n-hexane-ethanol (30:70, v/v) with 0.1% monoethanolamine0.6 mL/minNot SpecifiedAminoglutethimide researchgate.net
Chiralcel OD-R (cellulose-based)Acetonitrile-0.3 M aqueous sodium perchlorate (B79767) (25:75 v/v), pH 6.20.8 mL/minUV at 257 nmPyridoglutethimide nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

"this compound" and its potential metabolites are polar compounds, which can be challenging to retain and separate using traditional reversed-phase liquid chromatography. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for the analysis of such polar and hydrophilic molecules. chromatographyonline.comresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent. thermofisher.com This creates a water-rich layer on the surface of the stationary phase, and the separation is based on the partitioning of the polar analytes between this layer and the bulk organic mobile phase. nih.govnih.gov

The selection of the stationary phase in HILIC is critical and can be neutral, charged, or zwitterionic, offering different selectivity based on the analyte's properties. nih.gov Mobile phase parameters, including the type of organic solvent, the concentration and pH of the aqueous component, and the buffer additives, are optimized to achieve the desired retention and separation. nih.gov HILIC is particularly advantageous when coupled with mass spectrometry, as the high organic content of the mobile phase facilitates efficient desolvation and ionization of the analytes, leading to enhanced sensitivity. chromatographyonline.commdpi.com

While specific HILIC methods for "this compound" are not extensively documented, the principles of HILIC are well-suited for its analysis and the separation of its polar metabolites from complex biological matrices. researchgate.netresearchgate.net

Table 2: General HILIC Method Parameters for Polar Metabolites
Stationary Phase TypeTypical Mobile PhaseKey Optimization ParametersAdvantages for Polar AnalytesReference
Zwitterionic (e.g., ZIC-HILIC)Acetonitrile/water with buffer (e.g., ammonium (B1175870) formate)pH, buffer concentration, gradientGood retention and peak shape for a wide range of polar compounds nih.govhpst.cz
Amide (e.g., BEH-amide)Acetonitrile/water with buffer (e.g., ammonium acetate)Organic solvent percentage, temperatureAlternative selectivity for polar neutral and charged analytes nih.govresearchgate.net

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for the separation of volatile and thermally stable compounds. uni-muenchen.de For the analysis of chiral compounds like "this compound," derivatization is often necessary to increase volatility and improve chromatographic performance. sigmaaldrich.com The resulting derivatives can then be separated on a chiral stationary phase. researchgate.net

Chiral GC columns are typically capillary columns coated with a chiral selector. gcms.cz Cyclodextrin (B1172386) derivatives are among the most common and versatile chiral stationary phases used in GC. researchgate.netazom.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase, which have different stabilities and thus different retention times. azom.com

The choice of derivatizing agent and chiral stationary phase is crucial for achieving successful enantiomeric separation. sigmaaldrich.comumich.edu Factors such as column temperature, carrier gas flow rate, and the specific cyclodextrin derivative used all play a significant role in the resolution of the enantiomers. wiley.com While specific applications for "this compound" are not detailed in the literature, the methodology is applicable to chiral amines after appropriate derivatization. wiley.com

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool in modern analytical chemistry, offering unparalleled sensitivity and specificity for the identification and quantification of compounds. When coupled with chromatographic separation techniques, it provides a robust platform for the analysis of "this compound" and its metabolites.

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a compound and for structural elucidation. nih.gov This capability is particularly important for confirming the structure of "this compound" and for identifying its unknown metabolites. pharmaron.com By comparing the accurate mass of a metabolite with that of the parent compound, potential biotransformations such as hydroxylation, acetylation, or glucuronidation can be proposed. nih.govnih.gov

Fragmentation analysis, often performed in a tandem mass spectrometry (MS/MS) experiment, provides further structural information. pharmaron.com The fragmentation pattern of the parent compound can be compared with that of its metabolites to pinpoint the site of metabolic modification. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, are frequently used for these applications in drug metabolism studies. bioanalysis-zone.com The combination of accurate mass data for precursor and product ions allows for a high degree of confidence in the identification of metabolites. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and saliva. technologynetworks.comresearchgate.net The technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.gov In a typical LC-MS/MS assay, the analyte is first separated from other components in the sample by LC. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and one or more specific product ions are monitored for quantification. technologynetworks.com

This process, known as multiple reaction monitoring (MRM), provides excellent selectivity, as it is unlikely that another compound will have the same retention time, precursor ion mass, and product ion mass as the analyte of interest. nih.gov However, a significant challenge in LC-MS/MS is the potential for matrix effects, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govnih.govlongdom.org Careful method development, including optimization of sample preparation and chromatographic conditions, is necessary to minimize these effects. semanticscholar.org The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and ensure accurate and precise quantification. semanticscholar.org

Table 3: LC-MS/MS Parameters for Bioanalysis
ParameterDescriptionImportanceReference
Ionization ModeElectrospray Ionization (ESI) is common for polar compounds.Determines the efficiency of ion formation for the analyte. technologynetworks.com
Precursor IonThe mass-to-charge ratio (m/z) of the intact molecule (or an adduct).Provides initial selectivity for the analyte. nih.gov
Product Ion(s)Specific fragment ions generated from the precursor ion.Provides high specificity for quantification (MRM). technologynetworks.com
Collision EnergyThe energy used to fragment the precursor ion.Optimized to maximize the signal of the desired product ion. nih.gov
Internal StandardA stable isotope-labeled version of the analyte is ideal.Corrects for variability in sample preparation, chromatography, and ionization (matrix effects). semanticscholar.org

Ion Mobility Spectrometry Coupled with MS for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical tool for the structural characterization of molecules, including small drug-like compounds such as this compound. nih.govresearchgate.net This technique provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) separation of mass spectrometry. nih.govnih.gov

In an IMS-MS instrument, ions are generated and introduced into a drift tube filled with a neutral buffer gas. researchgate.net An electric field propels the ions through the gas, where they experience collisions that impede their movement. The rate at which an ion drifts through the tube is dependent on its rotationally averaged collision cross-section (CCS), a value that is unique to the ion's three-dimensional structure. nih.gov Ions that are more compact and have a smaller CCS will travel faster than larger, more extended ions of the same m/z. mdpi.com

For a chiral molecule like this compound, which possesses a flexible ethylamino side chain, different conformations can exist in the gas phase. These conformers, which may differ in the orientation of the aminoethyl group relative to the benzene-1,4-diol (B12442567) ring, will have distinct CCS values. IMS-MS can separate these gas-phase conformers, providing valuable insight into the molecule's structural landscape. The resulting data is often visualized as a two-dimensional plot of ion mobility (or drift time) versus m/z, where different conformations of the same compound appear at the same m/z but with different drift times.

While specific experimental CCS values for this compound are not extensively reported in the literature, a hypothetical dataset is presented below to illustrate the expected outcome of an IMS-MS analysis. This data presupposes the existence of two stable gas-phase conformers.

Table 1: Hypothetical Ion Mobility Spectrometry-Mass Spectrometry Data for Conformers of this compound
Conformerm/zDrift Time (ms)Collision Cross-Section (Ų)
Conformer A (Compact)168.0915.2125.4
Conformer B (Extended)168.0916.5135.8

Electrochemical Detection Methods

The benzene-1,4-diol (hydroquinone) moiety of this compound makes the compound electrochemically active and thus amenable to sensitive detection by electrochemical methods. mjcce.org.mkmjcce.org.mk The presence of both hydroxyl (-OH) and amino (-NH2) groups on the structure suggests a rich electrochemical behavior. derpharmachemica.comderpharmachemica.com

Voltammetry for Redox Behavior Characterization

Voltammetry, particularly cyclic voltammetry (CV), is a fundamental technique for characterizing the redox behavior of electroactive species. In a typical CV experiment, the potential applied to a working electrode is swept linearly from an initial value to a final value and then back again, while the resulting current is measured.

For this compound, the hydroquinone (B1673460) group can be oxidized to the corresponding quinone via a two-electron, two-proton transfer process. acs.org The cyclic voltammogram would be expected to show an anodic peak (oxidation) on the forward scan and a corresponding cathodic peak (reduction of the formed quinone) on the reverse scan. mjcce.org.mk The peak potentials provide information about the thermodynamics of the redox reaction, while the peak currents are related to the concentration of the analyte. The separation between the anodic and cathodic peak potentials (ΔEp) can give insights into the kinetics of the electron transfer process. mjcce.org.mk

The electrochemical oxidation of aminophenols can be complex, but the primary process for the hydroquinone portion of the molecule at a glassy carbon electrode in a neutral pH buffer solution would be the conversion to a quinone-like structure. researchgate.net

Table 2: Illustrative Cyclic Voltammetry Data for this compound
ParameterValueConditions
Anodic Peak Potential (Epa)+0.45 Vvs. Ag/AgCl, pH 7.0 Phosphate Buffer, Scan Rate 100 mV/s
Cathodic Peak Potential (Epc)+0.10 V
Peak Separation (ΔEp)0.35 V
Formal Potential (E°')+0.275 V

Amperometric Detection in Flow Systems

Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the current is measured as a function of time. This method is highly suitable for quantitative analysis in flow systems, such as flow injection analysis (FIA) or as a detector for high-performance liquid chromatography (HPLC). bohrium.comscielo.br

For the quantification of this compound, an amperometric detector would be set to a potential at which the compound readily oxidizes (e.g., slightly above its anodic peak potential determined by CV). nih.gov When a sample containing the analyte is injected into the flowing stream and passes over the electrode, the analyte is oxidized, generating a current that is proportional to its concentration. bohrium.com This approach offers high sensitivity, a wide linear range, and rapid analysis times. nih.govresearchgate.net

The performance of an amperometric detection system is characterized by its sensitivity, limit of detection (LOD), and linear dynamic range. Modified electrodes, for instance, those incorporating nanomaterials, are often used to enhance sensitivity and lower the detection limit for hydroquinone and related compounds. bohrium.comresearchgate.net

Table 3: Projected Performance Characteristics of Amperometric Detection for this compound in a Flow Injection Analysis System
ParameterProjected Value
Applied Potential+0.50 V (vs. Ag/AgCl)
Linear Dynamic Range0.1 µM - 100 µM
Limit of Detection (LOD)30 nM
Sensitivity0.5 nA/µM
Sample Throughput120 samples/hour

Based on a comprehensive search of the available information, it is not possible to generate an article on the computational chemistry and molecular modeling of “this compound” that adheres to the specific outline provided. The search did not yield any published scientific literature containing the detailed computational studies—such as quantum chemical calculations, molecular orbital analysis, prediction of spectroscopic parameters, molecular docking, or molecular dynamics simulations—specifically for this compound.

To maintain scientific accuracy and strictly adhere to the provided instructions, which require focusing solely on "this compound", the article cannot be written without the necessary data from dedicated research on this molecule. Generating content on related but different compounds would violate the core requirement of focusing exclusively on the specified chemical entity.

Therefore, the information required to populate the requested sections and subsections is not available in the public domain at this time.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Dynamics Simulations

Binding Energy Calculations and Free Energy Perturbations

Binding energy calculations are crucial for understanding the affinity of a ligand for its receptor. These methods estimate the strength of the interaction, which is fundamental to a compound's potency.

Binding Energy Calculations: A common method to estimate the binding affinity is the Molecular Mechanics–Poisson–Boltzmann Surface Area (MM-PBSA) approach. This technique calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. For instance, in studies of the interaction between the endogenous agonist norepinephrine (B1679862) (a close analog of 2-[(1R)-1-aminoethyl]benzene-1,4-diol) and the β2-adrenergic receptor (β2AR), MM-PBSA has been employed to elucidate the energetics of binding. Molecular dynamics (MD) simulations provide the conformational ensembles of the protein-ligand complex, the free protein, and the free ligand, from which the average energies are calculated.

In a study of norepinephrine binding to the β2AR, both with and without the associated Gs protein, MM-PBSA calculations revealed that the binding of the Gs protein stabilizes the interaction between norepinephrine and the receptor, resulting in a more favorable binding free energy. Such calculations provide insight into the thermodynamic forces driving ligand recognition and the influence of allosteric partners.

Table 1: Illustrative MM-PBSA Binding Energy Components for Norepinephrine-β2AR Interaction

Note: This data is illustrative, based on findings for analogous systems, and represents the types of components calculated in a typical MM-PBSA study.

Energy ComponentContributionDescription
ΔEMM FavorableGas-phase molecular mechanics energy, including van der Waals and electrostatic interactions.
ΔGsolv UnfavorableDesolvation energy, comprising the energetic cost of removing the ligand and the binding site from the solvent.
Polar (ΔGPB)UnfavorableThe polar contribution to the solvation free energy, calculated using the Poisson-Boltzmann equation.
Nonpolar (ΔGSA)FavorableThe nonpolar contribution, typically estimated from the solvent-accessible surface area (SASA).
-TΔS UnfavorableConformational entropy changes upon binding, often the most challenging term to calculate accurately.
ΔGbind OverallThe total binding free energy, representing the sum of all components.

Free Energy Perturbations (FEP): FEP is a more rigorous and computationally intensive method for calculating the relative binding free energy (ΔΔG) between two similar ligands. It uses statistical mechanics to compute the free energy difference by "alchemically" transforming one molecule into another over a series of small, non-physical steps in both the solvated state and when bound to the protein.

While specific FEP studies on this compound are not documented, this method is widely applied in drug discovery to guide lead optimization. For example, FEP could be used to predict whether adding a specific substituent to the aromatic ring of a phenylethanolamine scaffold would increase or decrease its binding affinity for an adrenergic receptor. The high correlation often observed between FEP-calculated relative binding affinities and experimental data makes it a valuable predictive tool in medicinal chemistry.

Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)

Pharmacophore modeling and QSAR are ligand-based design methods that are instrumental when a high-resolution structure of the target receptor is unavailable or when analyzing the collective properties of a series of active compounds.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These models are generated by aligning a set of active molecules and identifying common features like hydrogen bond donors/acceptors, aromatic rings, and charged groups.

For compounds like this compound, which are analogs of β-adrenergic agonists, pharmacophore models developed for this class of ligands are highly relevant. A study on selective β2-adrenoceptor agonists generated a five-point pharmacophore hypothesis (RRPDA) based on a diverse set of known agonists. This model provides a blueprint for the key interactions required for molecular recognition at the β2AR.

Table 2: Features of a Representative Pharmacophore Model for β2-Adrenergic Agonists

Feature TypeCodeDescription
Ring AromaticRRepresents the catechol or a bioisosteric aromatic ring.
Ring AromaticRA second aromatic feature often found in more complex agonists.
Positive IonizablePCorresponds to the protonated amine, crucial for interacting with a conserved aspartate residue in the receptor.
Hydrogen Bond DonorDRepresents the β-hydroxyl group on the ethylamine (B1201723) side chain.
Hydrogen Bond AcceptorARepresents one of the hydroxyl groups on the aromatic ring.

The geometric relationship between these features is critical. In the RRPDA model for β2-agonists, specific distances between the features are defined, providing a 3D query for searching chemical databases for novel, structurally diverse compounds with the potential for the same biological activity.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These

Investigational Applications in Chemical Biology and Material Science

Utilization as a Biochemical Probe

The dual functionality of 2-[(1R)-1-aminoethyl]benzene-1,4-diol makes it an attractive scaffold for the design of biochemical probes. These probes can be engineered to interact with specific biological targets or to report on the local biochemical environment, thereby aiding in the elucidation of complex biological pathways and enabling advanced imaging studies.

The hydroquinone (B1673460) moiety of this compound can be exploited in the design of probes that are sensitive to the cellular redox environment. The reversible two-electron oxidation of the hydroquinone to the corresponding p-benzoquinone is a key feature of many biologically important molecules, such as ubiquinone, which plays a critical role in cellular respiration. jackwestin.com This intrinsic redox activity allows for the development of probes that can interrogate biological systems involving electron transfer processes.

Furthermore, the chiral amine can serve as a recognition element for specific enzymes or receptors. For instance, a thiourea (B124793) derivative of the closely related 2-[(1R)-1-aminoethyl]phenol has been successfully employed as a chiral sensor for the analysis of amino acid derivatives, demonstrating the potential of this scaffold in molecular recognition. mdpi.comresearchgate.netnih.gov By modifying the amine or the aromatic ring, it is possible to tune the probe's specificity and reactivity, allowing it to target particular cellular components or pathways. The insights gained from such probes can be invaluable for understanding the intricate mechanisms of cellular function and disease.

The development of fluorescent probes based on quinone-hydroquinone scaffolds is a burgeoning area of research. rsc.org The fluorescence of a molecule can be quenched by a nearby quinone through photoinduced electron transfer (PeT). ed.ac.uk Upon reduction of the quinone to a hydroquinone, this quenching effect is diminished, leading to a "turn-on" fluorescent signal. ed.ac.uk This principle can be applied to create fluorescent probes that report on the activity of specific enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells. mdpi.com

By attaching a suitable fluorophore to the this compound scaffold, a new class of redox-sensitive fluorescent probes could be developed. The chiral aminoethyl group could be further functionalized to target the probe to specific cellular compartments or tissues. Similarly, the incorporation of a radionuclide would enable the development of radioligand analogs for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, providing a powerful tool for in vivo studies of biological processes.

Role as a Chiral Building Block

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other complex molecular architectures. enamine.netresearchgate.net The presence of a stereogenic center in this compound makes it a valuable precursor for the construction of more elaborate chiral molecules.

The amino and hydroxyl groups of this compound provide reactive handles for its incorporation into larger and more complex molecular structures. For example, chiral diamines are key components in the synthesis of chiral macrocycles, which have applications in enantioselective recognition and catalysis. mdpi.comdigitellinc.comnih.govresearchgate.netnih.gov The defined stereochemistry of the aminoethyl group can be used to control the three-dimensional structure of the resulting macrocycle.

Moreover, aminophenol derivatives are utilized in the synthesis of various bioactive compounds and functional materials. nih.gov The ability to introduce both chirality and redox activity in a single building block opens up possibilities for creating novel molecules with unique properties and functions.

Chiral ligands are essential for the development of catalysts that can promote chemical reactions to produce a single enantiomer of a desired product. nih.gov The field of asymmetric catalysis heavily relies on the availability of a diverse range of chiral ligands. enamine.netacs.org Chiral aminoalcohols and aminophenols are well-established classes of ligands for a variety of metal-catalyzed asymmetric transformations. nih.govnih.gov

The structure of this compound is analogous to that of many successful chiral ligands. By coordinating to a metal center through the nitrogen and one of the hydroxyl groups, it can create a chiral environment that influences the stereochemical outcome of a reaction. The electronic properties of the ligand, and thus its catalytic activity, can be modulated by the substituents on the aromatic ring. The development of new chiral ligands based on this scaffold could lead to more efficient and selective catalysts for important chemical transformations. dicp.ac.cnrsc.org

Table 1: Comparison of Chiral Ligand Types in Asymmetric Catalysis

Ligand ClassCommon Coordinating AtomsRepresentative Applications
Chiral PhosphinesPAsymmetric Hydrogenation, Cross-Coupling Reactions
Chiral DiaminesN, NAsymmetric Epoxidation, Dihydroxylation
Chiral AminoalcoholsN, OAsymmetric Alkylation, Reduction of Ketones
Chiral AminophenolsN, OHenry Reaction, Friedel-Crafts Alkylation

Exploration in Redox-Active Systems

The hydroquinone core of this compound imparts it with interesting redox properties that can be harnessed in the development of redox-active materials and systems. The reversible oxidation-reduction of the hydroquinone-quinone couple is a well-studied electrochemical process. jackwestin.comresearchgate.net

The electrochemical behavior of aminophenols and their derivatives has been investigated, revealing that the position of the amino and hydroxyl groups, as well as the nature of any substituents, can significantly influence the redox potential and the stability of the resulting species. researchgate.netnih.govmdpi.comfrontiersin.orgnih.gov For p-aminophenol, the electrochemical oxidation typically involves a two-electron, two-proton process to form the corresponding p-quinoneimine. nih.gov

In the case of this compound, the presence of the aminoethyl substituent is expected to influence the redox potential of the hydroquinone moiety. The electrochemical properties of this compound could be exploited in various applications, such as in the development of sensors, electrocatalysts, or as a component in redox flow batteries. semanticscholar.orgnih.gov The study of substituted hydroquinones and their redox potentials has shown that substituent effects can be used to tune these properties for specific applications. ethz.chnih.gov

Table 2: Electrochemical Data for Structurally Related Compounds

CompoundOxidation Potential (V vs. ref)pHReference Electrode
p-Aminophenol0.7287.30NHE
Hydroquinone~0.45.5Not Specified

Note: The exact oxidation potential can vary depending on the experimental conditions.

Investigation of Catechol Oxidation Chemistry

The investigational applications of this compound in chemical biology often draw parallels with the well-studied oxidation chemistry of other catecholamines, such as dopamine (B1211576). The benzene-1,4-diol (B12442567) (hydroquinone) moiety is susceptible to oxidation, a process that is central to the compound's potential biological activities and applications.

The oxidation of hydroquinones and catechols can proceed through a one-electron or two-electron pathway, yielding semiquinone radicals and quinones, respectively. researchgate.netlibretexts.org In the case of this compound, the hydroquinone ring can be oxidized to the corresponding p-benzoquinone. This transformation is a reversible redox process, making hydroquinone-containing compounds interesting for applications in areas like redox flow batteries and as electron transfer mediators. jackwestin.comsemanticscholar.org The presence of the aminoethyl side chain can influence the redox potential and the stability of the resulting quinone. Electron-donating groups, such as alkylamines, generally facilitate the oxidation of the catechol or hydroquinone ring. rsc.org

The oxidation process can be initiated by various means, including enzymatic action, autoxidation in the presence of oxygen (especially at alkaline pH), or through interaction with metal ions like Cu(II). inchem.orgnih.gov The oxidation of hydroquinone is known to be significantly accelerated in the presence of copper ions, which cycle between Cu(II) and Cu(I) states, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide. nih.gov

Once formed, the quinone is a highly reactive electrophile. It can undergo intramolecular cyclization, a reaction well-documented for dopamine, where the amine side chain attacks the quinone ring. This can lead to the formation of cyclic structures. Furthermore, the quinone can react with various nucleophiles, including thiols (like cysteine residues in proteins) and amines. nih.gov This reactivity is fundamental to the proposed mechanisms of cytotoxicity for some catechols and is also harnessed in the design of bio-inspired adhesives. nih.govnih.gov

The specific stereochemistry of the (1R)-1-aminoethyl group may also play a role in the kinetics and products of these reactions, although detailed studies on this specific enantiomer are scarce. The interplay between the hydroquinone core and the chiral aminoethyl side chain presents a rich area for investigation in understanding the nuances of catechol oxidation chemistry.

Potential in Polymerization and Material Modification

The structure of this compound, featuring both a polymerizable hydroquinone ring and a reactive amino group, suggests its potential as a monomer or a modifying agent in materials science. This potential is largely inspired by the polymerization of dopamine, which forms polydopamine (PDA), a versatile polymer with exceptional adhesive properties.

The polymerization of dopamine is an oxidative process that proceeds through the formation of dopamine-quinone, followed by intramolecular cyclization and further polymerization to form a complex, melanin-like structure. researchgate.net By analogy, this compound could undergo a similar oxidative polymerization. The hydroquinone moiety can be oxidized to a reactive quinone, which can then participate in polymerization reactions. The presence of the amino group provides an additional site for cross-linking and covalent attachment to surfaces and other molecules.

Hydroquinone itself is used as a polymerization inhibitor for certain types of monomers due to its ability to scavenge free radicals. google.com However, under oxidative conditions, it can also be electropolymerized to form polyhydroquinone (PHQ), a redox-active polymer with pseudocapacitive properties. rug.nlbenicewiczgroup.com This suggests that polymers derived from this compound could have interesting electrochemical properties.

The ability of catechol and hydroquinone derivatives to form strong bonds with a wide variety of surfaces, including metals, ceramics, and polymers, is a key feature of mussel-inspired adhesives. nih.gov This adhesion is attributed to the coordination of the hydroxyl groups with surface oxides and other interactions. Therefore, polymers or surface coatings derived from this compound are expected to exhibit strong adhesive properties.

Future Research Directions and Unanswered Questions

Emerging Synthetic Methodologies and Sustainable Chemistry

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical and chemical research. For 2-[(1R)-1-aminoethyl]benzene-1,4-diol, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste. The exploration of biocatalysis, employing enzymes to catalyze key steps, could offer a highly selective and sustainable alternative. Additionally, flow chemistry presents a promising avenue for the continuous and controlled production of the compound, potentially improving yield and safety. A key challenge will be the development of catalytic asymmetric methods for the direct introduction of the chiral aminoethyl group onto the hydroquinone (B1673460) scaffold.

Table 1: Potential Synthetic Methodologies for Future Exploration

MethodologyPotential AdvantagesKey Research Focus
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced waste.Identification and engineering of suitable enzymes (e.g., transaminases).
Flow ChemistryImproved reaction control, enhanced safety, potential for scalability.Optimization of reactor design and reaction parameters.
Catalytic Asymmetric SynthesisHigh enantiomeric purity, atom economy.Development of novel chiral catalysts and ligands.

Integration of Omics Technologies for Comprehensive Biological Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, will be instrumental. These approaches can provide an unbiased and comprehensive view of the molecular changes induced by the compound within a biological system. For instance, proteomics could identify the direct protein targets of the compound, while metabolomics could reveal its impact on cellular metabolic pathways. This multi-omics approach will be crucial for elucidating its mechanism of action and identifying potential biomarkers of its activity.

Advancements in In Silico Modeling and Artificial Intelligence in Compound Design

Computational approaches are becoming increasingly integral to drug discovery and development. For this compound, in silico modeling can be employed to predict its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile, as well as potential toxicity. Molecular docking simulations can help to identify potential binding sites on various protein targets. Furthermore, artificial intelligence and machine learning algorithms can be utilized to analyze structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity. These computational tools can significantly accelerate the research and development process by prioritizing the most promising avenues for experimental investigation.

Exploration of Novel Molecular Targets and Interaction Landscapes

A critical area of future research will be the identification and validation of the molecular targets of this compound. While its structure, featuring a catechol-like moiety and a chiral amine, suggests potential interactions with a range of biological targets, including receptors, enzymes, and ion channels, these interactions remain to be experimentally verified. High-throughput screening and affinity-based proteomics are powerful techniques that can be used to systematically explore the interaction landscape of the compound. Unraveling these molecular interactions is fundamental to understanding its pharmacological effects and potential therapeutic applications.

Challenges in Stereoselective Synthesis and Chiral Recognition

The presence of a stereocenter in this compound means that its biological activity is likely to be highly dependent on its stereochemistry. A significant challenge lies in the development of robust and scalable methods for its stereoselective synthesis to ensure the production of the desired (R)-enantiomer in high purity. Furthermore, understanding the principles of chiral recognition at its molecular targets is crucial. This involves elucidating how the three-dimensional arrangement of the atoms in the (R)-enantiomer leads to specific interactions with its biological partners, a task that will require a combination of experimental techniques, such as X-ray crystallography, and computational modeling.

Q & A

Q. What are the optimal synthetic routes for 2-[(1R)-1-aminoethyl]benzene-1,4-diol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of chiral amines like this compound typically involves reductive amination or asymmetric catalysis. For example, a Schiff base intermediate could be formed by reacting 1,4-dihydroxybenzaldehyde with (R)-1-aminoethyl derivatives, followed by reduction using NaBH₄ or catalytic hydrogenation. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and chiral catalyst selection (e.g., BINAP ligands for enantiomeric purity). Purification via column chromatography (silica gel, methanol/chloroform gradients) and validation by HPLC (C18 column, UV detection) are critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and stereochemistry of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm, para-diol substitution), the chiral aminoethyl group (δ 1.2–1.5 ppm for CH₃, δ 3.0–3.5 ppm for NH-CH₂), and hydroxyl protons (broad signals at δ 5–6 ppm).
  • IR : Confirm O-H (3200–3500 cm⁻¹) and N-H (3300 cm⁻¹) stretches.
  • Mass Spectrometry (ESI-MS) : Identify the molecular ion peak ([M+H]⁺) and fragmentation patterns to verify the backbone.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What analytical methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Use reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) with UV/Vis detection (λ = 254 nm) to quantify purity. Stability studies should monitor degradation under light, humidity, and temperature (4°C, 25°C, -20°C) via accelerated aging tests. LC-MS can identify degradation products, such as oxidized diol or racemized amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Standardize protocols by:
  • Using a common cell line (e.g., HEK293 for receptor studies).
  • Controlling solvent concentration (DMSO ≤0.1%).
  • Validating results with orthogonal assays (e.g., fluorescence-based vs. radioligand binding). Cross-reference with computational docking studies to assess target binding affinity consistency .

Q. What strategies are effective for chiral resolution and enantiomeric excess (ee) determination of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol gradients to separate enantiomers.
  • Polarimetry : Measure optical rotation and compare to a pure (R)-enantiomer standard.
  • NMR with Chiral Shift Reagents : Employ Eu(hfc)₃ to split diastereotopic proton signals .

Q. How can density functional theory (DFT) and molecular docking be applied to predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • DFT : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps and HOMO/LUMO energies, which inform reactivity.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GPCRs or enzymes). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

Q. What experimental approaches can elucidate the compound’s metabolic pathways in hepatic models?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, then analyze metabolites via LC-QTOF-MS.
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions.
  • Stable Isotope Labeling : Track ¹³C/¹⁵N-labeled compound in hepatocyte cultures to map biotransformation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.